Andromedotoxin
Description
Structure
2D Structure
3D Structure
Properties
Key on ui mechanism of action |
GRAYANOTOXIN INHIBITED THE INITIATION OF ACTION POTENTIALS OF RAT SOLEUS & EXTENSOR DIGITORUM LONGUS MUSCLES BY REDUCING THE RESTING POTENTIAL & INCREASING THE CRITICAL FIRING LEVEL. THE DECREASE IN RESTING POTENTIAL INDUCED BY THIS TOXIN WAS ASSOCIATED WITH REDUCTION OF THE EFFECTIVE MEMBRANE RESISTANCE. THESE PHENOMENA WERE NOT OBSERVED ON WITHDRAWAL OF SODIUM FROM THE MEDIUM; THEREFORE, DEPOLARIZATION OF THE MEMBRANE IN THE TOXIC SOLN IS APPARENTLY DUE TO INCREASED PERMEABILITY OF THE MEMBRANE TO SODIUM IONS. THE ACTION OF GRAYANOTOXIN I IN MODIFYING THE KINETICS OF THE NA CHANNEL GATING MECHANISM WAS STUDIED WITH VOLTAGE CLAMPED, INTERNALLY PERFUSED SQUID GIANT AXONS. A KINETIC MODEL IS PROPOSED TO ACCOUNT FOR THE GRAYANOTOXIN MODULATION OF THE NA CHANNEL. THE GRAYANOTOXIN I MOLECULE BINDS TO THE NA CHANNEL IN ITS CLOSED & OPEN CONFORMATIONS TO YIELD A MODIFIED OPEN CHANNEL WHICH UNDERGOES A SLOW OPENING. GRAYANOTOXIN I PRODUCED A SLIGHT DEPOLARIZATION AND APPEARS TO DECREASE THE UPSTROKE VELOCITY OF THE ACTION POTENTIAL, WITH CONCOMITANT INCREASES IN ISOMETRIC CONTRACTILE FORCE IN PRESENCE OR ABSENCE OF PROPRANOLOL. POSITIVE INOTROPIC & ARRHYTHMIC EFFECTS WERE REVERSIBLE AFTER THE WASHOUT OF THE DRUG. RELATIONSHIP BETWEEN CHEMICAL STRUCTURE, POSITIVE INOTROPIC POTENCY & LETHAL DOSE OF GRAYANOTOXINS & RELATED COMPOUNDS WAS STUDIED FOLLOWING IV ADMIN TO GUINEA PIGS. THE POSITIVE INOTROPIC EFFECT (PIE) WAS EXAM IN PAPILLARY MUSCLE ISOLATED FROM THE HEART. GRAYANOTOXIN I WAS USED AS A STD IN THIS STUDY. THE STUDY CLARIFIED THE CONTRIBUTION OF FUNCTIONAL GROUPS IN THE MOLECULES; THE PRESENCE OF 3BETA-HYDROXYL & 10BETA-METHYL GROUPS ATTACHED TO THE GRAYANANE SKELETON IS ESSENTIAL FOR THE DEVELOPMENT OF PIE. LD50 VALUES OF 10 COMPOUNDS INCL GRAYANOTOXIN I BORE A SIGNIFICANT CORRELATION (R= 0.68, P LESS THAN 0.05). |
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CAS No. |
4720-09-6 |
Molecular Formula |
C22H36O7 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
[(1S,3R,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate |
InChI |
InChI=1S/C22H36O7/c1-11(23)29-17-12-6-7-13-20(5,27)14-8-15(24)18(2,3)22(14,28)16(25)9-21(13,17)10-19(12,4)26/h12-17,24-28H,6-10H2,1-5H3/t12-,13+,14+,15+,16-,17-,19-,20-,21+,22+/m1/s1 |
InChI Key |
NXCYBYJXCJWMRY-VGBBEZPXSA-N |
SMILES |
CC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]2CC[C@@H]3[C@]1(C[C@H]([C@]4([C@H]([C@]3(C)O)C[C@@H](C4(C)C)O)O)O)C[C@@]2(C)O |
Canonical SMILES |
CC(=O)OC1C2CCC3C1(CC(C4(C(C3(C)O)CC(C4(C)C)O)O)O)CC2(C)O |
Color/Form |
CRYSTALS FROM ETHYL ACETATE |
melting_point |
258-260 °C TO 267-270 °C, DEPENDING ON RATE OF HEATING |
Other CAS No. |
4720-09-6 |
physical_description |
Solid; [Merck Index] |
solubility |
SOL IN HOT WATER, ALCOHOL, ACETIC ACID, HOT CHLOROFORM; VERY SLIGHTLY SOL IN BENZENE, ETHER, PETROLEUM ETHER |
Synonyms |
acetylandromedol andromedotoxin grayanotoxin I |
Origin of Product |
United States |
Natural Occurrence and Ecological Dynamics of Andromedotoxin
Botanical Origin and Distribution within the Ericaceae Family
Andromedotoxin is exclusively found in members of the Ericaceae family, commonly known as the heath or heather family. wikipedia.orgnih.gov This large family of flowering plants is widespread, occurring in acidic and infertile growing conditions. wikipedia.org The production of this compound is a notable characteristic of several genera within this family, contributing to their toxicity.
Identification of this compound-Producing Genera and Species
This compound and other related grayanotoxins are produced by plants belonging to the genera Rhododendron, Pieris, Agarista, Kalmia, and Leucothoe. nih.govspringermedizin.de The genus Rhododendron alone comprises over 750 species, many of which are known to contain these toxins. wikipedia.org
Species with significant concentrations of andromedotoxins, such as Rhododendron ponticum and Rhododendron luteum, are prominently found in regions like the Black Sea area of Turkey. wikipedia.org Other notable this compound-containing species include Kalmia latifolia (mountain laurel) and Andromeda polifolia. wikipedia.orgnih.gov The toxin is also present in various products derived from these plants, such as honey, labrador tea, and some herbal preparations. nih.gov
Table 1: Genera in the Ericaceae Family Known to Produce this compound
| Genera | Common Name |
|---|---|
| Rhododendron | Rhododendron, Azalea |
| Pieris | Andromeda |
| Agarista | - |
| Kalmia | Laurel |
| Leucothoe | Fetterbush |
| Craibiodendron | - |
| Lyonia | - |
Intraspecific and Interspecific Variability in Toxin Content
The concentration of this compound exhibits significant variability both between different species (interspecific) and within the same species (intraspecific). bohrium.comnih.gov Research on seven Rhododendron species indicated a high degree of interspecific variation in the concentration of Grayanotoxin I (GTX I). bohrium.comnih.gov
For example, studies have shown that Rhododendron luteum can contain considerably higher concentrations of grayanotoxins than Rhododendron ponticum in both its flowers and leaves. nih.gov Furthermore, the concentration of GTX I in the nectar of R. ponticum from its native Iberian range can be much higher than in Turkish populations of the same species. nih.gov This variability can be influenced by genetic factors, geographical location, and environmental conditions. nih.gov Even within a single plant, toxin levels can differ depending on the age of the tissue. gre.ac.uk
Biosynthesis and Accumulation Patterns in Plant Tissues
The biosynthesis of this compound and other grayanoids is believed to originate from the precursor ent-kaurane, a tetracyclic diterpene. nih.govresearchgate.net While the complete biosynthetic pathway is still under investigation, it is understood to involve a series of enzymatic modifications of this precursor. researchgate.net
This compound accumulates in nearly all parts of the producing plants, including the leaves, twigs, flowers, pollen, and nectar. wikipedia.orgnih.gov However, the concentration of the toxin varies significantly among these tissues. bohrium.comnih.gov Studies on Rhododendron species have consistently found that the concentration of Grayanotoxin I is significantly higher in the leaves compared to the petals and nectar. bohrium.comnih.govgre.ac.ukresearchgate.net This distribution pattern suggests a primary role in defending vegetative tissues from herbivory. bohrium.comnih.govresearchgate.net For instance, one study quantified the mean concentration of GTX I in leaves as 1793 mg/kg, while in petals and nectar, it was 230 mg/kg and 123 mg/l, respectively. gre.ac.uk
Table 2: Average Concentration of Grayanotoxin I in Different Tissues of Rhododendron Species
| Plant Tissue | Average Concentration |
|---|---|
| Leaves | 1793 mg/kg |
| Petals | 230 mg/kg |
| Nectar | 123 mg/l |
Data adapted from a study on seven Rhododendron species. gre.ac.uk
Ecological Significance of this compound as a Plant Defensive Metabolite
This compound serves as a potent chemical defense for the plants that produce it, playing a crucial role in their survival and interactions within their ecosystem. nih.gov As a secondary metabolite, it is not essential for the plant's primary growth and development but provides a significant advantage against various biological threats.
Role in Plant-Herbivore Interactions
The primary ecological function of this compound is to deter feeding by herbivores. bohrium.comnih.govresearchgate.net Its toxicity is a defense mechanism against both insect and vertebrate herbivores. bohrium.comnih.govresearchgate.net The high concentration of the toxin in leaves, which are often the primary target for herbivores, supports this defensive role. bohrium.comnih.govresearchgate.net The presence of these toxins can make the plants unpalatable, causing herbivores to avoid them. idrange.org In cases where consumption does occur, the toxic effects can lead to illness or even death in the herbivore, thus protecting the plant from further damage. nih.govmedicinalmadhoney.com
Interestingly, some herbivores have evolved strategies to cope with plant toxins, leading to a co-evolutionary arms race between the plant and the herbivore. frontiersin.org However, the broad-spectrum toxicity of this compound makes it an effective defense against a wide range of generalist herbivores.
Toxin Transfer within Ecosystems
The transfer of this compound within an ecosystem can occur through various pathways, most notably through the food web. sciencelearn.org.nz When herbivores consume plants containing the toxin, the compound can be transferred to them. idrange.org This process is the first step in the potential bioaccumulation of the toxin in the food chain. sciencelearn.org.nz
A well-documented example of this compound transfer is through honey produced by bees that forage on the nectar of Ericaceae plants. wikipedia.orgnih.gov This "mad honey" is the most common cause of grayanotoxin poisoning in humans. wikipedia.org The toxin does not appear to harm certain pollinators like bumblebees, which may make them more effective pollinators for these plants. wikipedia.org However, it can be lethal to other insects, such as honeybees. wikipedia.org
The consumption of grayanotoxin-containing plants by livestock such as cattle, sheep, and goats can also lead to poisoning, with intoxication being more frequently lethal in these animals than in humans. nih.govmedicinalmadhoney.com This highlights the movement of the toxin from the plant (producer) to primary consumers (herbivores) within the ecosystem. sciencelearn.org.nz The subsequent effects on carnivores that might prey on these herbivores are less well-documented but represent a potential pathway for further trophic transfer. epa.gov
Advanced Methodologies for Andromedotoxin Isolation, Characterization, and Quantification
Sophisticated Isolation and Purification Techniques
The initial step in studying andromedotoxin involves its extraction and purification from plant matrices, a process that has evolved to incorporate more efficient and environmentally sound practices.
Modern Chromatographic Approaches
Chromatography remains a cornerstone for the isolation and purification of this compound. evitachem.com Contemporary chromatographic techniques offer high-resolution separation of this compound from a complex mixture of other plant constituents.
Initial extraction is often performed using solvents like methanol (B129727), which has been shown to be effective in extracting diterpenoid toxins. This is typically followed by a partitioning step, for instance, between water and dichloromethane, to separate polar and non-polar compounds. researchgate.netthieme-connect.com
For fine purification, silica gel column chromatography is widely employed. researchgate.netthieme-connect.com This technique separates compounds based on their polarity. A gradient of solvents, such as hexane-ethyl acetate (B1210297), can be used to elute different fractions, with thin-layer chromatography (TLC) used to monitor the separation and identify fractions containing this compound.
High-Performance Liquid Chromatography (HPLC) is another powerful tool for both analytical and preparative-scale purification of natural products, offering high resolution and sensitivity. hilarispublisher.com While HPLC with UV detection can be challenging due to the low UV absorption of grayanotoxins, it has been used for their determination. thieme-connect.com For more challenging separations, advanced techniques like Fast Centrifugal Partition Chromatography (FCPC) have proven effective for the rapid preparation of pure this compound. thieme-connect.com
Environmentally Conscious Extraction Methodologies
In line with the principles of green chemistry, there is a growing interest in developing more environmentally friendly extraction methods for phytochemicals. chemmethod.com While traditional solvent extraction using methanol or ethanol (B145695) is still common, alternative "green" solvents and techniques are being explored. evitachem.comchemmethod.com
Supercritical Fluid Extraction (SFE) , which often uses supercritical carbon dioxide, is an eco-friendly alternative that avoids the use of toxic organic solvents. chemmethod.com This technique is particularly useful for extracting bioactive compounds from plant materials. chemmethod.com Another emerging area is the use of Deep Eutectic Solvents (DESs) , which are biodegradable, have low toxicity, and can be highly efficient for extracting specific compounds like alkaloids and flavonoids. chemmethod.com Although specific applications of these green technologies for this compound extraction are not yet widely documented, they represent a promising future direction for sustainable natural product isolation.
Analytical Chemistry Techniques for this compound Detection and Quantification
Once isolated, or for direct analysis in complex matrices like honey, a variety of advanced analytical techniques are available for the precise detection and quantification of this compound.
Mass Spectrometry-Based Methods (UPLC-MS, GC-MS, LC-MS/MS)
Mass spectrometry (MS), particularly when coupled with chromatographic separation, has become the gold standard for the analysis of toxins like this compound due to its exceptional sensitivity and specificity. nih.govnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used method for the quantification of grayanotoxins in various samples, including honey and biological fluids. nih.govtandfonline.comtandfonline.comnih.gov This technique offers advantages such as simple sample preparation, often requiring only a "dilute-and-shoot" approach, and avoids the need for derivatization. nih.govtandfonline.comacs.org LC-MS/MS provides high selectivity and sensitivity, allowing for the detection of this compound at very low concentrations. nih.gov
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is an advancement over traditional HPLC-MS. measurlabs.com UPLC utilizes columns with smaller particles, resulting in faster analysis times, improved resolution, and higher sensitivity. measurlabs.com UPLC-MS has been successfully applied to the identification and quantification of grayanotoxins in honey. researchgate.netjournals.org.ge
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of this compound. However, due to the low vapor pressure and thermal instability of grayanotoxins, derivatization, such as trimethylsilylation, is necessary before analysis. thieme-connect.com While effective, this additional step makes GC-MS less direct than LC-MS based methods for this particular compound. tandfonline.com
Table 1: Comparison of Mass Spectrometry-Based Methods for this compound Analysis
| Technique | Sample Preparation | Key Advantages | Key Limitations |
|---|---|---|---|
| LC-MS/MS | Often simple "dilute-and-shoot" | High sensitivity and selectivity, no derivatization needed nih.govtandfonline.com | --- |
| UPLC-MS | Similar to LC-MS/MS | Faster analysis, higher resolution and sensitivity than HPLC-MS measurlabs.com | --- |
| GC-MS | Requires derivatization (e.g., silylation) thieme-connect.com | --- | Derivatization step required, potential for thermal degradation tandfonline.com |
Spectroscopic and Densitometric Analytical Protocols
Spectroscopic and densitometric methods provide alternative or complementary approaches for the quantification of this compound.
Thin-Layer Chromatography (TLC) with Densitometry offers a cost-effective and straightforward method for quantifying this compound. researchgate.netthieme-connect.com After separating the compound on a TLC plate, it can be visualized by spraying with a reagent like sulfuric acid and heating. researchgate.netthieme-connect.com The intensity of the resulting spot, measured by a densitometer at a specific wavelength (e.g., 530 nm), is proportional to the amount of the compound present. researchgate.netthieme-connect.com This method allows for the simultaneous analysis of multiple samples. researchgate.netthieme-connect.com
Spectrophotometric methods , while less specific than mass spectrometry, can be used for the determination of total phenolic compounds and antioxidant activity in samples that may contain this compound, such as "mad honey". researchgate.netjournals.org.ge
Development of Advanced Biosensors for Toxin Detection
The development of biosensors for the rapid and on-site detection of toxins is a rapidly advancing field. nih.govfrontiersin.org These devices offer the potential for portable, sensitive, and real-time analysis. nih.gov
Electrochemical biosensors are particularly promising due to their potential for miniaturization and low cost. mdpi.com These sensors work by converting the binding of a target analyte to a biological recognition element into a measurable electrical signal. frontiersin.org While the development of electrochemical biosensors for many toxins is an active area of research, specific applications for this compound are still emerging. mdpi.comdntb.gov.ua The integration of nanomaterials and novel biorecognition elements, such as aptamers and affibodies, holds significant promise for enhancing the sensitivity and specificity of future biosensors for this compound. frontiersin.org
Methodological Validation and Quality Assurance in this compound Analysis
The reliability and accuracy of data in toxicological and phytochemical studies are paramount. For a potent natural toxin like this compound (also known as grayanotoxin I), rigorous methodological validation and stringent quality assurance protocols are essential to ensure that analytical results are fit for their intended purpose, whether for food safety assessment, clinical toxicology, or phytochemical research. researchgate.netelementlabsolutions.com The validation of analytical procedures demonstrates that a method is suitable for its intended use, a process guided by international standards such as those from the International Council for Harmonisation (ICH). researchgate.neteuropa.eu
Methodological validation for this compound analysis encompasses a range of performance characteristics that must be thoroughly evaluated. These include specificity, linearity, range, accuracy, precision, and the limits of detection and quantification. researchgate.netfda.gov Specificity ensures that the analytical signal is unequivocally from this compound, without interference from other structurally similar grayanotoxins or matrix components. elementlabsolutions.com This is often achieved using high-resolution techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC/MS), which can distinguish between different grayanotoxin isoforms. researchgate.net
Precision, which measures the closeness of agreement between a series of measurements from the same sample, is evaluated at different levels: repeatability (intra-assay precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory comparison). researchgate.netelementlabsolutions.com Accuracy refers to the closeness of the measured value to the true value and is often assessed by analyzing samples spiked with a known amount of certified reference material. elementlabsolutions.comeuropa.eu
The robustness of a method—its ability to remain unaffected by small, deliberate variations in method parameters—is another critical validation aspect, indicating its reliability during routine use. europa.eu For instance, slight changes in mobile phase composition, pH, or column temperature should not significantly impact the analytical results.
Quality assurance extends beyond initial method validation to encompass the entire analytical process. A cornerstone of quality assurance is the use of Certified Reference Materials (CRMs). CRMs are highly characterized and purified substances that serve as a benchmark for calibration and quality control. For this compound analysis, a well-characterized grayanotoxin I standard of high purity (e.g., ≥95.0%) is essential for accurate quantification. sigmaaldrich.com
Regular participation in proficiency testing or inter-laboratory comparison studies is another key element of a robust quality assurance program. These studies allow a laboratory to compare its results with those of other laboratories, providing an external measure of analytical performance. Furthermore, establishing and adhering to standard operating procedures (SOPs), maintaining equipment calibration and maintenance logs, and ensuring proper training of analytical personnel are all fundamental to maintaining data quality and integrity in this compound analysis. bestmadhoney.com In the context of food safety, such as the analysis of "mad honey," regulatory bodies like the European Food Safety Authority (EFSA) may recommend specific limits of quantification (LOQ) for grayanotoxins, necessitating methods that are both validated and routinely controlled to meet these standards. eurofins.de
Detailed Research Findings in Method Validation
Several studies have detailed the validation of analytical methods for the quantification of this compound (grayanotoxin I) and other grayanotoxins in various matrices, particularly in plant materials and honey. These studies provide specific data on the performance characteristics of the employed methods.
A gas chromatography-mass spectrometry (GC/MS) method developed for the quantification of grayanotoxin I in Rhododendron plant material following trimethylsilyl (B98337) derivatisation demonstrated validation in accordance with ICH guidelines. researchgate.netthieme-connect.com The validation of this method yielded the following performance characteristics:
| Validation Parameter | Result | Source |
| Limit of Detection (LOD) | 5 µg/mL | researchgate.netthieme-connect.com |
| Limit of Quantitation (LOQ) | 15 µg/mL | researchgate.netthieme-connect.com |
| Working Range | 15 to 600 µg/mL | researchgate.net |
| Regression Model | Non-linear (polynomial) | researchgate.netthieme-connect.com |
| System Precision (RSD) | 6.7% | thieme-connect.com |
| Repeatability (RSD) | 13% | thieme-connect.com |
This interactive table summarizes the validation parameters for a GC/MS method for Grayanotoxin I analysis.
Another study focused on the analysis of grayanotoxins in honey using a "dilute-and-shoot" sample preparation approach followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net This method was validated for grayanotoxins I and III, demonstrating good performance. researchgate.net The validation results for this LC-MS/MS method are presented below:
| Validation Parameter | Result | Source |
| Correlation Coefficient (r²) | > 0.998 | researchgate.net |
| Recovery | 81% - 94.2% | researchgate.net |
| Intraday Precision (RSD) | ≤ 5.0% | researchgate.net |
| Interday Precision (RSD) | ≤ 3.8% | researchgate.net |
| Limit of Detection (LOD) | 2 ng/g | researchgate.net |
| Limit of Quantitation (LOQ) | 5 ng/g | researchgate.net |
This interactive table outlines the validation results for an LC-MS/MS method for grayanotoxin analysis in honey.
These findings illustrate the successful development and validation of sensitive and specific methods for this compound quantification. The use of internal standards, such as forskolin (B1673556) in the GC/MS method, is a common practice to improve the accuracy and precision of the quantification. researchgate.netthieme-connect.com The choice between a linear or non-linear regression model for the calibration curve is determined by the data, with some studies finding a non-linear polynomial model to be a better fit for their GC/MS data. researchgate.netthieme-connect.com
The development of methods with low limits of detection and quantification, such as the 2 ng/g LOD and 5 ng/g LOQ for the LC-MS/MS method, is particularly crucial for food safety applications where trace levels of the toxin in products like honey must be reliably detected and quantified. eurofins.deresearchgate.net The high recovery rates and good precision values reported in these studies provide confidence in the reliability of the data generated by these validated methods. researchgate.net
Molecular and Cellular Mechanisms of Andromedotoxin Action
Comparative Mechanistic Analyses with Structurally Related Diterpenes and Neurotoxins
Andromedotoxin's interaction with voltage-gated sodium channels (Nav) is the primary source of its toxicity. wikipedia.org It binds to the group II receptor site on these channels, which leads to a state of persistent activation by preventing channel inactivation. wikipedia.orgrhodyman.net This mechanism, while shared by other toxins, has subtle but important differences that distinguish this compound's action.
Distinguishing this compound from Other Grayanotoxins
This compound, also known as Grayanotoxin I (GTX I), is the most common but not the most potent isoform in a family of over 25 related compounds. wikipedia.orgjournalagent.com The toxicity of different grayanotoxins varies significantly based on their molecular structure. wikipedia.org
The core structure of grayanotoxins is a polyhydroxylated cyclic diterpene with a 5/7/6/5 ring system that lacks nitrogen. wikipedia.org The specific biological activity and potency of each analog are highly dependent on the stereospecificity and hydrophobicity of the molecule. nih.gov Research has identified several molecular features as essential for the biological activity of grayanotoxins:
A 3β-OH or a 2β, 3β-epoxy group nih.gov
A 5β-OH group nih.gov
A 6β-OH group nih.gov
A 10β-methyl group lookchem.com
Variations in these and other functional groups across different grayanotoxin isoforms lead to differences in their toxic effects. For instance, Grayanotoxin III (GTX III), though often present in lower concentrations, is significantly more toxic than this compound (GTX I). journalagent.com The toxicity is also influenced by the number of hydroxyl groups; an optimal number of five is associated with maximal biological activity, and either increasing or decreasing this number reduces the effect. nih.gov Acylation of the 14β-hydroxy group has been shown to increase the positive inotropic potency of these compounds. lookchem.com
Table 1: Comparative Toxicity of Major Grayanotoxins in Mice
| Compound | Relative Concentration | LD₅₀ (mg/kg) in mice |
| This compound (Grayanotoxin I) | High | 1.31 journalagent.com |
| Grayanotoxin II | Low | 26.1 journalagent.com |
| Grayanotoxin III | Minor | 0.84 journalagent.com |
Mechanistic Divergence from Steroidal Alkaloids
This compound is often grouped with steroidal alkaloids like batrachotoxin (B49) (BTX) and veratridine (B1662332) (VTD) because they all bind competitively to neurotoxin receptor site 2 on voltage-gated sodium channels, causing persistent activation and preventing inactivation. wikipedia.orgfrontiersin.orgsigmaaldrich.com However, significant mechanistic and structural differences exist.
Structurally, this compound is a non-alkaloid, nitrogen-free diterpenoid. wikipedia.org In contrast, batrachotoxin and veratridine are steroidal alkaloids, possessing a tetracyclic cyclopentanoperhydrophenanthrene skeleton with nitrogen-containing functional groups. wikipedia.orgwikipedia.org
While their binding site (site 2) is broadly the same, the specific molecular interactions are not identical. frontiersin.org Studies have shown that the binding site for grayanotoxins overlaps with but is not completely identical to the batrachotoxin binding site. frontiersin.org A key finding highlights this divergence: a specific mutation at residue 1586 in domain IV, segment 6 (DIV S6) of the Nav1.4 channel completely eliminates the effects of grayanotoxin but does not affect the binding of batrachotoxin. frontiersin.org
Furthermore, the effects of these toxins on single-channel properties differ. When modifying eel electroplax sodium channels, the single-channel conductance follows the order: batrachotoxin > grayanotoxin > veratridine. psu.edunih.gov The efficacy of these toxins as channel activators and the depolarization required for 50% activation also follow this same sequence. psu.edunih.gov Another point of divergence is the reversibility of binding; veratridine's binding is reversible upon membrane hyperpolarization, whereas batrachotoxin's binding is not. frontiersin.org
Table 2: Mechanistic Comparison of this compound and Site 2 Steroidal Alkaloids
| Feature | This compound (Grayanotoxin I) | Batrachotoxin (BTX) | Veratridine (VTD) |
| Chemical Class | Diterpenoid (non-alkaloid) wikipedia.org | Steroidal Alkaloid wikipedia.org | Steroidal Alkaloid wikipedia.org |
| Binding Site | Neurotoxin Receptor Site 2 wikipedia.org | Neurotoxin Receptor Site 2 frontiersin.org | Neurotoxin Receptor Site 2 wikipedia.org |
| Primary Effect | Prevents channel inactivation, causes persistent activation. rhodyman.net | Prevents channel inactivation, causes persistent activation. frontiersin.org | Prevents channel inactivation, causes persistent activation. wikipedia.org |
| Single Channel Conductance | Intermediate (16 pS in eel electroplax Na+ channels) nih.gov | High (25 pS in eel electroplax Na+ channels) psu.edu | Low (10-12 pS in eel electroplax Na+ channels) psu.edu |
| Binding Reversibility | Reversible | Essentially irreversible frontiersin.org | Reversible with hyperpolarization frontiersin.org |
| Key Structural Feature | Nitrogen-free 5/7/6/5 ring system. wikipedia.org | Steroidal backbone with a nitrogen-containing group. wikipedia.org | Steroidal backbone with a nitrogen-containing group. wikipedia.org |
Contrasting Actions with Non-Grayanoid Ion Channel Modulators
The mechanism of this compound contrasts sharply with other classes of neurotoxins that modulate ion channels via different binding sites and produce distinct effects.
Pore Blockers (Site 1 Toxins): This group includes guanidinium (B1211019) toxins like tetrodotoxin (B1210768) (TTX) and saxitoxin (B1146349) (STX). frontiersin.orgsigmaaldrich.com Unlike this compound, which modifies the channel's gating kinetics, these toxins act as physical plugs. frontiersin.orgtaylorandfrancis.com They bind to receptor site 1 in the outer vestibule of the sodium channel pore, physically occluding it and thereby blocking the passage of sodium ions. frontiersin.orgtaylorandfrancis.com
Inactivation Gating Modulators (Site 3 Toxins): Scorpion α-toxins and sea anemone toxins bind to receptor site 3. frontiersin.org Their primary effect is to slow or inhibit the fast inactivation of the sodium channel, which is mechanistically distinct from the prevention of inactivation caused by this compound's binding to site 2. sigmaaldrich.comtaylorandfrancis.com
Activation Gating Modulators (Site 4 Toxins): Scorpion β-toxins bind to site 4 and modify the voltage-dependence of channel activation. frontiersin.orgtaylorandfrancis.com They cause the channel to open at more hyperpolarized (more negative) membrane potentials than normal, effectively trapping the voltage sensor in an activated state. taylorandfrancis.com
Persistent Activation Modulators (Site 5 Toxins): This group includes lipid-soluble marine toxins like brevetoxins and ciguatoxins. frontiersin.org While they also cause persistent activation similar to site 2 toxins, they bind to a distinct site (site 5) and can produce a wider array of effects, including shifting the voltage-dependence of activation and causing a decrease in sodium current amplitude at certain concentrations. frontiersin.org
This comparative analysis underscores that while multiple neurotoxins converge on the voltage-gated sodium channel as a target, they employ diverse mechanisms of action, defined by their unique binding sites and the specific conformational changes they induce in the channel protein.
Biosynthetic Pathways and Chemical Synthesis of Andromedotoxin
Elucidation of Andromedotoxin Biosynthesis in Plants
The natural production of this compound within plants of the Ericaceae family, such as Rhododendron species, is a sophisticated process involving multiple steps. evitachem.comnih.gov Research into this biosynthetic pathway is crucial for understanding the generation of this and other related complex diterpenoids.
Identification of Biogenetic Precursors (e.g., ent-Kaurane Derivatives)
The biosynthesis of this compound and other grayananes originates from the rearrangement of a less complex diterpene scaffold. researchgate.net Scientific evidence points to ent-kaurane-type diterpenes as the key biogenetic precursors for the entire class of grayanoid compounds. mdpi.comresearchgate.netnih.gov The fundamental grayanane skeleton, a unique 5/7/6/5 tetracyclic system, is formed through an oxidative rearrangement of the ent-kaurane A/B ring system, which is a 6/6 bicyclic structure. researchgate.netnih.govnih.govbeilstein-journals.org This foundational transformation underscores the importance of ent-kaurane derivatives in the natural synthesis of these complex molecules. mdpi.com Studies have identified several ent-kaurane-type and 4,5-seco-ent-kaurane-type diterpenes in Rhododendron species, further supporting their role as precursors. mdpi.com
| Precursor Class | Role in Biosynthesis | Source |
| ent-Kaurane Diterpenes | Serve as the foundational bio-precursors for the grayanane skeleton. | mdpi.comnih.gov |
| 4,5-seco-ent-kaurane Diterpenes | Variations of the ent-kaurane structure involved in the biosynthetic pathway. | mdpi.com |
Enzymatic Catalysis and Stereospecific Transformations in Diterpenoid Assembly
The conversion of ent-kaurane precursors into the complex structure of this compound is not a spontaneous process but is meticulously controlled by enzymes. The remarkable diversity within the grayanane family is primarily generated by the enzymatic oxidation of the core grayanane skeleton. nih.govbeilstein-journals.org Cytochromes P450 (CYP) are the key enzymes responsible for these specific and varied oxidations. nih.govbeilstein-journals.org These enzymatic reactions are highly stereospecific, ensuring the precise three-dimensional arrangement of atoms required for the molecule's structure. The transformation involves complex rearrangements, such as the conversion of the initial 6,6-membered A/B rings of ent-kaurane into the characteristic 5,7-membered ring system of grayananes. researchgate.netnih.gov
Genetic and Transcriptomic Regulation of Biosynthetic Enzymes
Understanding the genetic and transcriptomic basis of this compound production provides insight into how plants regulate the synthesis of such specialized metabolites. Transcriptome analyses of various Rhododendron species have begun to unveil the genes and regulatory networks involved. researchgate.netresearchgate.net For instance, studies on Rhododendron molle have identified a multitude of differentially expressed genes (DEGs) and several key transcription factor (TF) families, including ERF, bHLH, MYB, and WRKY, that are likely involved in controlling the biosynthetic pathways of secondary metabolites like grayanotoxins. researchgate.net Furthermore, research has identified specific genes coding for enzymes in related biosynthetic pathways, such as the β-carotene biosynthesis pathway, in Rhododendron species, suggesting that similar genetic toolkits can be applied to elucidate the this compound pathway. nih.gov This genetic and transcriptomic information is a vital resource for potentially manipulating the production of these compounds in the future. researchgate.net
Total Synthesis Strategies for this compound and its Analogues
The intricate, highly oxidized, and stereochemically complex tetracyclic structure of this compound presents a formidable challenge for synthetic chemists. evitachem.com Despite these difficulties, several research groups have successfully developed strategies for the total synthesis of this compound (Grayanotoxin I) and its close analogues, such as Grayanotoxin III. nih.govacs.org
Asymmetric Synthesis of Grayanotoxin Core Structures
Achieving the correct stereochemistry is paramount in the synthesis of this compound. Modern synthetic efforts have focused on asymmetric and enantioselective strategies to construct the chiral grayanane core. A variety of powerful chemical reactions have been employed to achieve this.
Key Synthetic Strategies:
Convergent Synthesis: This approach involves synthesizing different fragments of the molecule separately before joining them at a late stage. nih.govresearchgate.net Luo and coworkers reported an efficient, enantioselective, and convergent synthesis for grayanotoxin III and other analogues. nih.govbeilstein-journals.orgresearchgate.netacs.org
Ring-Forming Reactions: The construction of the characteristic 5/7/6/5 ring system has been a major focus.
A samarium(II) iodide (SmI₂) mediated pinacol (B44631) coupling has been a key step in creating the central seven-membered ring with high stereocontrol. nih.gov
An intramolecular Pauson-Khand reaction has been used to construct the 7/5-bicyclic ring system. chinesechemsoc.org
A Ni-catalyzed α-vinylation reaction has been employed to form the bicyclo[3.2.1]octane fragment (C/D rings). nih.govchinesechemsoc.org
Tandem Reactions: Luo's strategy utilized a one-pot tandem reaction that combines an organocatalytic Mukaiyama aldol (B89426) reaction with an intramolecular Hosomi-Sakurai reaction to assemble key fragments diastereoselectively. nih.govbeilstein-journals.orgresearchgate.net
These advanced synthetic methodologies represent significant achievements in organic chemistry, providing laboratory access to these complex natural products. nih.gov
| Synthetic Strategy | Key Reaction/Concept | Target Ring/Fragment | Source |
| Convergent Synthesis | Fragment coupling | Entire grayanane skeleton | nih.govresearchgate.netacs.org |
| Reductive Cyclization | SmI₂-mediated pinacol coupling | 7-membered B-ring | nih.gov |
| Cycloaddition | Intramolecular Pauson-Khand reaction | 7/5-bicyclic A/B-ring system | chinesechemsoc.org |
| Tandem Reaction | Organocatalytic Mukaiyama aldol / Hosomi-Sakurai | Left- and right-wing fragments | nih.govbeilstein-journals.org |
| α-Vinylation | Ni-catalyzed reaction | Bicyclo[3.2.1]octane C/D-ring system | nih.govchinesechemsoc.org |
Chemoenzymatic Approaches in this compound Synthesis
While purely chemical total synthesis has seen success, alternative methods are being explored. The use of enzymes to perform specific chemical transformations within a synthetic route, known as a chemoenzymatic approach, offers potential for high selectivity and milder reaction conditions. Although recent advances in plant cell culture and enzymatic biotransformation have been noted as promising alternatives for producing grayanane skeletons, the yields remain low. The literature on the total synthesis of this compound is dominated by chemical methods. While some syntheses employ organocatalysis, which is a branch of catalysis, the specific application of isolated enzymes for key bond-forming steps in a multi-step total synthesis of this compound is not yet a widely reported strategy. nih.govbeilstein-journals.org
Chemical Derivatization and Structural Modification of this compound
The chemical structure of this compound allows for various derivatization and structural modification reactions. These modifications are often performed to study structure-activity relationships, reduce toxicity, or facilitate analysis.
Common reactions involving this compound include:
Oxidation: The hydroxyl groups on the this compound molecule can be oxidized to form different products, depending on the oxidizing agent and reaction conditions. evitachem.com
Reduction: Reduction reactions can convert this compound into derivatives with potentially lower toxicity. evitachem.com
Substitution: The hydroxyl groups can be substituted to form various derivatives. evitachem.com For instance, acetylation of rhomotoxin (an alternative name for a compound structurally identical to this compound) yields monoacetate derivatives. chemdad.com
Esterification and De-esterification: The acetate (B1210297) group at position 14 can be removed (de-esterification), and other ester groups can be introduced. researchgate.netthieme-connect.com
Formation of Olefinic Derivatives: Elimination of water can lead to the formation of unsaturated, olefinic derivatives. researchgate.netthieme-connect.com
One of the most common derivatization techniques used for the analysis of this compound is trimethylsilylation . Due to its low vapor pressure and thermal instability, this compound requires derivatization to be analyzed by gas chromatography-mass spectrometry (GC-MS). znaturforsch.com The hydroxyl groups are converted to trimethylsilyl (B98337) ethers, which are more volatile and thermally stable. researchgate.netthieme-connect.com
Table of Studied this compound Derivatives and Modifications:
| Original Compound | Modification Type | Resulting Derivative/Product | Purpose/Observation | Citation |
| This compound (Grayanotoxin I) | Trimethylsilylation | Trimethylsilyl ether derivative | Enables GC-MS analysis by increasing volatility and thermal stability. | researchgate.netthieme-connect.com |
| Rhomotoxin | Acetylation | Monoacetate derivative (Japanese Rhododendron II) | Structural modification to study activity. | chemdad.com |
| Grayanotoxin I | De-esterification/Degradation | Other grayanotoxins (e.g., GT-II, GT-IV) | Can occur naturally during plant senescence or drying. | researchgate.netthieme-connect.com |
| This compound | Elimination of Water | Olefinic derivatives | Formation of unsaturated compounds. | researchgate.netthieme-connect.com |
Andromedotoxin in Advanced Research Applications and Model Systems
Andromedotoxin as a Pharmacological Tool in Ion Channel Research
The primary value of this compound in pharmacology lies in its specific effect on voltage-gated sodium channels (VGSCs), which are crucial for the generation and propagation of action potentials in excitable cells like neurons. frontiersin.orgnih.gov
Utility in Investigating Voltage-Gated Sodium Channel Function and Dysfunction
This compound serves as a powerful pharmacological probe for studying the structure and function of VGSCs. wikipedia.orgnih.gov It binds to site II of the α-subunit of these channels, a site also targeted by other toxins like batrachotoxin (B49) and veratridine (B1662332). wikipedia.orgfrontiersin.org This binding is state-dependent, occurring when the channel is in its activated or open state. wikipedia.orgnih.gov
Once bound, this compound modifies the channel's gating properties in three key ways:
It prevents the channel from inactivating. researchgate.net
It shifts the voltage-dependence of activation towards more hyperpolarized potentials. nih.govresearchgate.net
It prolongs the open state of the channel. osu.edu
This leads to a persistent influx of sodium ions, causing membrane depolarization. wikipedia.orgosu.edu This specific mechanism allows researchers to isolate and study the role of VGSCs in cellular excitability and to investigate the consequences of their prolonged activation, which is implicated in various "channelopathies" or diseases caused by ion channel dysfunction. nih.gov
Application in In Vitro Electrophysiological Studies
In vitro electrophysiological techniques, such as patch-clamp and voltage-clamp, are fundamental to understanding ion channel function. This compound is a key compound in these studies. For instance, experiments on squid giant axons have been instrumental in elucidating the mechanism of action of this compound. wikipedia.org
Researchers utilize this compound to induce specific states in VGSCs, allowing for detailed characterization of their biophysical properties. By observing the effects of this compound on ionic currents, scientists can infer the role of different channel domains and the impact of mutations or other pharmacological agents on channel function. For example, studies have used this compound to investigate the differential sensitivity of sodium channels in various tissues, such as cardiac versus skeletal muscle. nih.gov
| In Vitro Model System | Application of this compound | Key Findings |
| Squid Giant Axon | Elucidation of the fundamental mechanism of action. | Binds to the open state of sodium channels, causing persistent activation. wikipedia.org |
| Feline Cardiac Purkinje Fibers | Investigation of arrhythmogenic effects. | Induces after-potentials, contributing to cardiac arrhythmias. nih.gov |
| HEK293 Cells Expressing VGSCs | Study of specific sodium channel isoforms. | Allows for the isolation and characterization of this compound's effects on individual channel types. |
Experimental Models for Neurophysiological Pathway Elucidation
This compound's ability to persistently activate neurons makes it a useful tool for tracing neurophysiological pathways. By applying the toxin to specific neural populations, researchers can observe the downstream effects on connected circuits.
Studies in rats have demonstrated that direct injection of this compound (or grayanotoxin-containing honey) into the brain ventricles produces significant physiological responses, such as bradycardia and respiratory depression, at much lower doses than when administered peripherally. nih.govresearchgate.net This suggests a central nervous system-mediated effect. Further experiments involving vagotomy (cutting of the vagus nerve) have shown that the bradycardic effect is mediated by the vagus nerve, highlighting this compound's utility in dissecting the roles of central and peripheral pathways in autonomic regulation. researchgate.net
Development of this compound-Based Probes for Molecular Biology
The specific binding properties of this compound to VGSCs present an opportunity for the development of molecular probes. While the biosynthesis of complex natural products like this compound is still being fully elucidated, understanding these pathways could enable the creation of modified versions of the toxin. nih.gov These engineered molecules could be tagged with fluorescent or radioactive markers, allowing for the visualization and quantification of VGSCs in different tissues and cell types. Such probes would be invaluable for studying changes in channel expression and distribution in various physiological and pathological conditions. The development of such tools could parallel the use of other neurotoxins, like tetrodotoxin (B1210768), which has been tritiated to assay the binding of other compounds to VGSCs. nih.gov
Investigation of this compound in Comparative Toxicology Research Models
This compound's effects are not limited to in vitro systems. Its investigation in whole organisms provides crucial information on systemic responses and toxicological profiles.
Animal Models for Studying Systemic Responses to this compound
Various animal models have been employed to understand the in vivo effects of this compound. Rodent models, particularly rats and mice, are commonly used to study the cardiovascular and respiratory effects of the toxin. nih.govresearchgate.net These studies have been critical in confirming the hypotensive and bradycardic effects observed in human poisonings and in elucidating the underlying mechanisms involving the vagus nerve and muscarinic receptors. researchgate.netnih.gov
Larger animals, such as dogs, have also been used in early studies to investigate the hypotensive properties of this compound. Furthermore, cases of accidental poisoning in livestock like cattle, sheep, and goats provide a natural model for studying the toxic effects of Rhododendron and other grayanotoxin-containing plants. nih.gov These comparative studies across different species help in understanding species-specific sensitivities and metabolic differences, contributing to a broader toxicological understanding of this compound.
| Animal Model | Research Focus | Key Research Findings |
| Rats | Central and peripheral nervous system effects. | Intracerebroventricular injection causes profound bradycardia and respiratory depression; vagal pathways are crucial for the bradycardic effect. nih.govresearchgate.net |
| Mice | Acute toxicity and cardiac effects. | Used to determine lethal doses and to study the arrhythmogenic potential of the toxin. ontosight.ai |
| Dogs | Cardiovascular pharmacology. | Early studies demonstrated the potent hypotensive effects of this compound. |
| Cattle, Sheep, Goats | Veterinary toxicology. | Provide natural models of poisoning from ingestion of Ericaceae plants, revealing clinical signs and toxic doses in ruminants. nih.gov |
Cellular Toxicity Profiling in Research Settings
In research environments, this compound and its derivatives, often studied under the name grayanotoxin, have been evaluated for their cytotoxic effects across various cell lines. These studies are crucial for understanding the compound's fundamental cellular interactions and potential as a pharmacological tool. The primary mechanism of toxicity is linked to its ability to bind to and modulate voltage-gated sodium channels, leading to a state of depolarization in excitable cells like nerve and muscle tissues. hkmj.orgavma.org However, its effects have also been profiled in non-excitable cells and various cancer cell lines to explore broader cytotoxic potential.
Research involving extracts from Rhododendron species, known to contain andromedotoxins, has demonstrated dose-dependent cytotoxic effects. For instance, an aqueous extract of Rhododendron ponticum was evaluated for its impact on human prostate carcinoma (DU145) and human prostate adenocarcinoma (PC3) cell lines. researchgate.net Using MTT and Neutral Red assays, researchers determined the half-maximal inhibitory concentration (IC50) of the extract, revealing its potential to inhibit cancer cell proliferation. researchgate.net The observed cytotoxicity was found to be dose-dependent. researchgate.net
The screening of plant-derived compounds against a panel of cancer cell lines is a common strategy in drug discovery. mdpi.comturkjps.org Methodologies like the MTT assay are standard for assessing cell viability and calculating IC50 values, which represent the concentration of a substance needed to inhibit a biological process or response by 50%. ms-editions.clupm.edu.myijpsonline.com While specific, extensive profiling of pure this compound across a wide range of cell lines is not broadly documented in the provided search results, the studies on Rhododendron extracts provide a clear indication of its cytotoxic activity in research settings.
| Cell Line | Cell Type | Compound/Extract | Assay | IC50 Value (µg/mL) | Reference |
|---|---|---|---|---|---|
| DU145 | Human Prostate Carcinoma | Rhododendron ponticum extract | MTT | 283.3 | researchgate.net |
| DU145 | Human Prostate Carcinoma | Rhododendron ponticum extract | Neutral Red | 307.6 | researchgate.net |
| PC3 | Human Prostate Adenocarcinoma | Rhododendron ponticum extract | MTT | 169.9 | researchgate.net |
| PC3 | Human Prostate Adenocarcinoma | Rhododendron ponticum extract | Neutral Red | 346.0 | researchgate.net |
Protein-Andromedotoxin Interaction Studies Beyond Primary Targets
While the primary molecular target of this compound is unequivocally the voltage-gated sodium channel, advanced computational and experimental research has begun to explore its interactions with other proteins. hkmj.orgresearchgate.nettubitak.gov.trnih.gov This research is driven by the desire to understand the full spectrum of the toxin's biological activities and to identify potential new therapeutic applications or off-target effects. Identifying novel protein binding partners moves beyond the compound's established neurotoxic and cardiotoxic profile, opening avenues for its investigation in different pathological contexts.
Computational methods, particularly molecular docking, have been instrumental in identifying potential new protein targets for this compound. These in silico techniques predict the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. sphinxsai.com
One such study employed a subtractive proteomics and molecular docking approach to find novel therapeutic targets in Chlamydia pneumoniae. mdpi.com In this investigation, this compound, along with other phytochemicals, was screened against essential proteins of the pathogen. The results identified the Oligopeptide Binding Protein of C. pneumoniae as a potential binding partner for this compound. The docking analysis revealed strong hydrogen bond interactions between this compound and key residues in the protein's binding pocket, including Ser 321, Ser 323, and Gln 368, suggesting a stable complex. mdpi.com
Further computational research explored grayanotoxin as a potential inhibitor for virulent proteins of the Encephalitis virus. sphinxsai.com Additionally, a network pharmacology study on Rhododendron molle, a plant rich in grayanotoxins like rhodojaponin, predicted interactions with several core targets involved in inflammation and immunity, such as TNF, AKT1, IL-1β, and TP53 , in the context of rheumatoid arthritis. benthamdirect.com These findings, though predictive, highlight plausible interactions beyond the sodium channel and provide a strong rationale for further experimental validation.
Characterizing the binding affinity between a ligand like this compound and a protein is fundamental to understanding their interaction. A variety of robust biophysical and biochemical techniques are available for this purpose, each offering unique advantages. rsc.orgbiocompare.comcontractlaboratory.com
Computational Methods:
Molecular Docking: As seen in the identification of novel binding partners, molecular docking is a powerful computational tool used to predict binding conformations and estimate binding affinity (often expressed as a docking score or binding energy). sphinxsai.commdpi.com It is a cornerstone of virtual screening and in silico drug discovery. sphinxsai.combenthamdirect.com
Experimental Methods:
Ligand Binding Assays: These assays directly measure the interaction between a ligand and its target protein. contractlaboratory.comgiffordbioscience.comwikipedia.org Radioligand binding assays, for example, use a radioactively labeled ligand to quantify binding affinity (Kd) and receptor density (Bmax). giffordbioscience.comnih.gov Non-radioactive methods are also common, utilizing fluorescence or enzymatic detection. nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity. researchgate.netmdpi.com One interacting partner is immobilized on a sensor chip, and the other is flowed over the surface, with binding events detected as a change in the refractive index. mdpi.com
Isothermal Titration Calorimetry (ITC): Considered a gold-standard method, ITC directly measures the heat released or absorbed during a binding event. rsc.orgbiocompare.com This allows for the determination of all thermodynamic parameters of the interaction, including the binding constant (Ka, the inverse of Kd), enthalpy (ΔH), and entropy (ΔS), in a single experiment. rsc.orgbiocompare.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed information about binding interfaces and conformational changes upon ligand binding at an atomic level. diva-portal.orgnih.gov It is particularly useful for studying the dynamics of protein-ligand interactions. nih.gov
Affinity Chromatography: This technique can be used to purify binding partners and, when coupled with other detection methods, can help determine binding affinities. nih.gov
These methodologies, often used in combination, provide a comprehensive toolkit for validating computational predictions and accurately quantifying the strength and nature of the interaction between this compound and novel protein targets. rsc.orgresearchgate.net
Future Directions and Emerging Research Frontiers in Andromedotoxin Studies
Integrated Omics Approaches for Comprehensive Pathway Analysis
The advent of high-throughput "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers an unprecedented opportunity to gain a holistic understanding of andromedotoxin's biological pathways. mdpi.comnih.gov By combining these approaches, researchers can move beyond single-gene or single-molecule studies to a systems-level analysis of how this compound affects an organism.
Integrated omics can be particularly powerful in elucidating the biosynthetic pathways of this compound within plants of the Ericaceae family. nih.gov For instance, by correlating gene expression profiles (transcriptomics) with the abundance of specific metabolites (metabolomics) across different plant tissues or developmental stages, it may be possible to identify the enzymes and regulatory genes involved in its synthesis. nih.gov This approach has been successfully used to characterize the biosynthetic pathways of other complex plant-derived natural products. nih.gov
Furthermore, multi-omics can shed light on the intricate molecular responses of organisms exposed to this compound. nih.gov For example, combining transcriptomic and proteomic data from cells or tissues treated with the toxin could reveal novel cellular targets and signaling cascades affected by its activity. This comprehensive data can help in identifying key regulatory networks and potential biomarkers of toxicity. mdpi.com
Table 1: Potential Applications of Integrated Omics in this compound Research
| Omics Technology | Research Application | Potential Insights |
| Genomics | Identification of genes responsible for this compound biosynthesis and resistance in Rhododendron species. | Uncovering the genetic basis of toxin production and potential for engineering toxin-free plant varieties. |
| Transcriptomics | Analysis of gene expression changes in organisms exposed to this compound. | Revealing the cellular pathways and stress responses activated by the toxin. |
| Proteomics | Identification of proteins that interact with this compound or whose expression is altered upon exposure. | Discovering direct molecular targets and downstream effector proteins. |
| Metabolomics | Profiling of metabolic changes in response to this compound. | Understanding the broader physiological and metabolic disruptions caused by the toxin. |
| Integrative Multi-Omics | Combining data from all omics platforms for a systems-level view. | Constructing comprehensive models of this compound's mechanism of action and its ecological role. |
Advanced Computational Modeling and Molecular Dynamics Simulations of this compound Interactions
Computational modeling and molecular dynamics (MD) simulations are becoming indispensable tools in modern drug discovery and toxicology. mdpi.comohsu.edu These in silico approaches allow researchers to visualize and analyze the dynamic interactions between molecules at an atomic level, providing insights that are often difficult to obtain through experimental methods alone. nih.govmdpi.com
In the context of this compound, molecular docking studies can predict how the toxin binds to its primary target, the voltage-gated sodium channels. mdpi.com These models can help to identify the key amino acid residues involved in the interaction and explain the toxin's high affinity and specific mode of action.
Molecular dynamics simulations can further enhance our understanding by modeling the behavior of the this compound-sodium channel complex over time. mdpi.com These simulations can reveal the conformational changes induced by the toxin that lead to the persistent activation of the channel. nih.gov By simulating the effects of modifications to the this compound structure, researchers can predict how these changes might alter its binding affinity and activity, guiding the synthesis of novel analogs with potentially therapeutic properties. evitachem.com
Table 2: Applications of Computational Modeling in this compound Research
| Computational Technique | Application | Expected Outcome |
| Molecular Docking | Predicting the binding pose of this compound within the sodium channel. mdpi.com | Identification of key interacting residues and the structural basis of toxicity. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the this compound-channel complex. mdpi.com | Understanding the allosteric changes and the mechanism of channel stabilization in the open state. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating the chemical structure of this compound analogs with their biological activity. ohsu.edu | Developing predictive models for designing new compounds with desired properties. |
| Virtual Screening | Screening large compound libraries for molecules that could potentially modulate this compound's effects. | Identifying potential antidotes or therapeutic agents. |
Exploration of this compound in Evolutionary Chemical Biology
Evolutionary chemical biology seeks to understand the origins and evolution of bioactive molecules and their roles in ecological interactions. ku.dknd.edu this compound, as a potent plant defense compound, provides a fascinating case study for this emerging field. Investigating the evolutionary history of this compound biosynthesis can provide insights into the co-evolutionary arms race between plants of the Ericaceae family and their herbivores.
By comparing the genetic sequences of biosynthetic genes across different Rhododendron species and related genera, researchers can reconstruct the evolutionary trajectory of the this compound pathway. researchgate.net This can reveal how the structure and potency of the toxin have diversified over time in response to selective pressures from different herbivores.
Furthermore, studying the molecular mechanisms of resistance to this compound in adapted herbivores can uncover novel strategies for counteracting its toxic effects. This knowledge could have implications for developing new antidotes or for understanding the molecular basis of target site insensitivity. The study of how organisms evolve to handle toxic compounds is a key area of research that can inform strategies to combat antimicrobial resistance. rsc.org
Interdisciplinary Collaborations in Natural Product Research and this compound Science
The complexity of natural product research necessitates a highly interdisciplinary approach. nih.govfrontiersin.org The future of this compound science will depend on fostering collaborations between chemists, biologists, toxicologists, computational scientists, and ecologists. helsinki.fiutah.edu
Such collaborations are essential for a comprehensive research pipeline, from the discovery and isolation of new this compound analogs to the elucidation of their mechanisms of action and ecological roles. northwestern.edu For example, ethnobotanical knowledge from traditional medicine can provide valuable leads for new bioactive compounds, which can then be investigated using modern analytical and pharmacological techniques. researchgate.net
International conferences and research consortia play a crucial role in facilitating these collaborations, bringing together experts from different fields to share knowledge and develop synergistic research projects. helsinki.fi The study of natural products is a global endeavor, and international cooperation is key to unlocking the full potential of compounds like this compound for both scientific understanding and potential therapeutic applications. nih.gov
Q & A
Basic Research Questions
Q. What experimental models are most suitable for studying andromedotoxin’s acute toxicity mechanisms?
- Methodological Answer : Use in vitro models (e.g., HEK293 cells expressing voltage-gated sodium channels) to isolate this compound’s binding effects. For acute toxicity, prioritize rodent models (e.g., mice) with controlled dosing via intraperitoneal injection. Monitor physiological parameters (e.g., heart rate, neuromuscular activity) and validate results with histopathological analysis of cardiac and neural tissues .
- Key Considerations : Ensure purity of isolated this compound via HPLC (>95% purity) to avoid confounding effects from plant-derived contaminants .
Q. How can researchers reliably quantify this compound in plant extracts?
- Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling (e.g., deuterated internal standards) for high specificity. Calibrate against certified reference materials and validate recovery rates in spiked matrices. Cross-validate with fluorometric assays targeting sodium channel binding affinity .
- Data Quality : Document extraction solvents (e.g., methanol vs. ethanol) and their impact on yield variability .
Q. What are the best practices for isolating this compound from Rhododendron species?
- Methodological Answer : Optimize solid-phase extraction (SPE) protocols using silica gel chromatography followed by recrystallization in ethanol. Validate purity via nuclear magnetic resonance (NMR) spectroscopy and compare spectral data with published reference libraries .
- Pitfalls : Address co-elution of structurally similar grayanotoxins by adjusting gradient elution parameters in HPLC .
Advanced Research Questions
Q. How can contradictions in reported LD₅₀ values for this compound across species be resolved?
- Methodological Answer : Conduct a systematic review of existing LD₅₀ studies (e.g., rodents, canines) using PRISMA guidelines. Stratify data by administration route (oral vs. intravenous) and adjust for metabolic differences via allometric scaling. Perform meta-regression to identify covariates (e.g., age, sex) contributing to variability .
- Example : LD₅₀ discrepancies in oral vs. intravenous studies may arise from bioavailability differences due to first-pass metabolism .
Q. What strategies ensure reproducibility when extrapolating in vitro sodium channel inhibition data to in vivo neurotoxicity models?
- Methodological Answer : Use human-induced pluripotent stem cell (iPSC)-derived neurons for in vitro assays to improve translational relevance. For in vivo validation, employ telemetry in animal models to monitor real-time cardiac and neural responses. Cross-reference with computational models (e.g., molecular dynamics simulations of sodium channel binding) .
- Critical Step : Validate endotoxin-free preparations to eliminate immune-mediated confounding effects in in vivo studies .
Q. How can computational toxicology enhance the study of this compound’s chronic exposure effects?
- Methodological Answer : Integrate toxicokinetic-pharmacodynamic (TK/PD) modeling with omics data (e.g., transcriptomics of exposed neuronal cultures). Use platforms like KNIME or MATLAB to simulate long-term accumulation in lipid-rich tissues. Validate predictions with longitudinal rodent studies assessing neurobehavioral outcomes .
- Data Integration : Curate existing literature into structured databases (e.g., ToxCast) to identify knowledge gaps .
Methodological Challenges & Solutions
| Challenge | Solution | Evidence |
|---|---|---|
| Contaminated plant extracts skewing results | Implement SPE with activated charcoal pre-treatment to adsorb impurities | |
| Low yield in isolation protocols | Optimize supercritical fluid extraction (SFE) with CO₂/ethanol co-solvents | |
| Discrepancies in mechanistic studies | Standardize cell lines and assay conditions across labs (e.g., ATCC guidelines) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
